1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
Description
1-(2-CHLOROPHENYL)-4-[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenoxypropyl group, and a benzodiazole moiety attached to a pyrrolidinone ring
Properties
Molecular Formula |
C26H24ClN3O2 |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H24ClN3O2/c27-21-11-4-6-13-23(21)30-18-19(17-25(30)31)26-28-22-12-5-7-14-24(22)29(26)15-8-16-32-20-9-2-1-3-10-20/h1-7,9-14,19H,8,15-18H2 |
InChI Key |
SJOKQTHOJKOQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-CHLOROPHENYL)-4-[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzodiazole intermediate, followed by the introduction of the phenoxypropyl group and the chlorophenyl group. The final step involves the formation of the pyrrolidinone ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-(2-CHLOROPHENYL)-4-[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the breakdown of the pyrrolidinone ring.
Scientific Research Applications
1-(2-CHLOROPHENYL)-4-[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROPHENYL)-4-[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzodiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2-CHLOROPHENYL)-4-[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:
1-(2-CHLOROPHENYL)-3-PHENYL-2-THIOUREA: This compound shares the chlorophenyl group but differs in its thiourea moiety, leading to different chemical properties and applications.
1-(3-CHLOROPHENYL)-2,2-DICHLOROETHANOL: This compound has a similar chlorophenyl group but differs in its overall structure and functional groups, resulting in distinct reactivity and uses.
Imidazo[1,2-a]pyrimidines: These compounds share the benzodiazole moiety but differ in their overall structure, leading to different applications in medicinal chemistry and drug development.
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